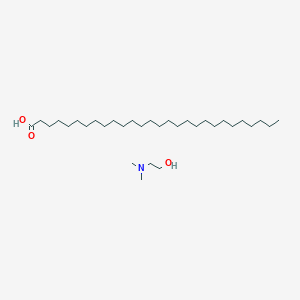

2-(Dimethylamino)ethanol;octacosanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Dimethylamino)ethanol: and octacosanoic acid are two distinct chemical compounds. 2-(Dimethylamino)ethanol is an amino alcohol known for its applications in various fields, including pharmaceuticals and cosmetics. Octacosanoic acid

Preparation Methods

2-(Dimethylamino)ethanol: can be synthesized through the amination of ethylene glycol by dimethylamine on alumina-supported copper in a continuous fixed-bed reactor . Another method involves the reaction of dimethylamine with ethylene oxide, followed by distillation and dehydration .

Octacosanoic acid: is typically extracted from natural sources such as beeswax, carnauba wax, and other plant waxes. The extraction process involves saponification followed by acidification to isolate the fatty acid.

Chemical Reactions Analysis

2-(Dimethylamino)ethanol: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N,N-dimethylaminoacetaldehyde.

Substitution: It can react with aryl bromides and iodides in the presence of copper catalysts to form substituted products.

Esterification: It can react with carboxylic acids to form esters.

Octacosanoic acid: primarily undergoes:

Esterification: Reacts with alcohols to form esters.

Reduction: Can be reduced to form long-chain alcohols.

Scientific Research Applications

2-(Dimethylamino)ethanol: has several applications:

Pharmaceuticals: Used as a precursor for the synthesis of acetylcholine, a neurotransmitter.

Cosmetics: Known for its skin-firming and anti-wrinkle properties.

Chemical Synthesis: Acts as a ligand in various catalytic reactions.

Octacosanoic acid: is used in:

Industrial Applications: As a component in waxes and lubricants.

Biological Research: Studied for its potential health benefits, including cholesterol-lowering effects.

Mechanism of Action

2-(Dimethylamino)ethanol: exerts its effects by acting as a precursor to acetylcholine, which is involved in neurotransmission. It enhances cognitive function and has been used in treatments for attention deficit-hyperactivity disorder and Alzheimer’s disease .

Octacosanoic acid: functions as a long-chain fatty acid, playing a role in lipid metabolism and cellular signaling pathways. It has been studied for its potential to improve physical endurance and reduce cholesterol levels .

Comparison with Similar Compounds

2-(Dimethylamino)ethanol: is similar to other amino alcohols such as N,N-dimethyl-2-aminoethanol and N,N-diethylaminoethanol. Its uniqueness lies in its dual functionality as both an amine and an alcohol, making it versatile in chemical synthesis .

Octacosanoic acid: can be compared to other long-chain fatty acids like stearic acid and palmitic acid. Its longer carbon chain provides unique properties, such as higher melting points and specific applications in waxes and lubricants .

Properties

CAS No. |

537041-29-5 |

|---|---|

Molecular Formula |

C32H67NO3 |

Molecular Weight |

513.9 g/mol |

IUPAC Name |

2-(dimethylamino)ethanol;octacosanoic acid |

InChI |

InChI=1S/C28H56O2.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;1-5(2)3-4-6/h2-27H2,1H3,(H,29,30);6H,3-4H2,1-2H3 |

InChI Key |

ISWBWTPPZBHVNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O.CN(C)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)

![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)

![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)

![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)

![5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14228726.png)

![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)

![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)